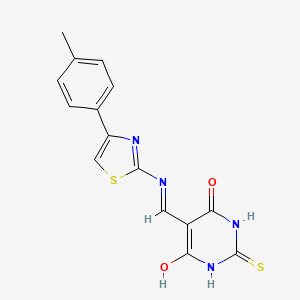

2-thioxo-5-(((4-(p-tolyl)thiazol-2-yl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione

Beschreibung

This compound is a dihydropyrimidine dione derivative featuring a thioxo group at position 2 and a methylene-linked 4-(p-tolyl)thiazol-2-ylamino substituent at position 5. The core structure is derived from thiobarbituric acid (2-thioxobarbituric acid), a scaffold widely explored in medicinal and materials chemistry due to its heterocyclic diversity and functional adaptability .

Eigenschaften

IUPAC Name |

6-hydroxy-5-[(E)-[4-(4-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S2/c1-8-2-4-9(5-3-8)11-7-23-15(17-11)16-6-10-12(20)18-14(22)19-13(10)21/h2-7H,1H3,(H3,18,19,20,21,22)/b16-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFVRIMBEXQYRZ-OMCISZLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. One common synthetic route involves the reaction of p-tolylisothiocyanate with 4-amino-3-carbethoxy-1,2-dihydrospiro(naphthalene-2,1'-cycloalkanes) to form the thiazole ring. Subsequent steps include cyclization and oxidation reactions to introduce the pyrimidinedione structure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Conversion of thiol groups to sulfonic acids or sulfoxides.

Reduction: : Reduction of nitro groups to amines or carbonyl groups to alcohols.

Substitution: : Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfoxides, amines, alcohols, and various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

Biology

Biologically, this compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, derivatives of this compound could be developed as new drugs for treating infections, inflammation, and cancer. Its diverse biological activities suggest that it could be used to target multiple pathways and mechanisms in disease processes.

Industry

In industry, this compound and its derivatives could be used in the production of dyes, pigments, and other materials requiring specific chemical properties. Its stability and reactivity make it suitable for various applications in material science.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Hydrazone Substituents

Compounds synthesized via C-5 dehydrogenation of thiobarbituric acid () share the 2-thioxodihydropyrimidine-4,6-dione core but differ in substituents at position 5. For example:

- 5-(2-(4-Methoxyphenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (4′e): Exhibits a methoxy-substituted arylhydrazone group, yielding a lower melting point (280–282°C) compared to the target compound’s likely higher thermal stability due to the rigid thiazole ring .

- 1,3-Diethyl-2-thioxo-5-(2-(p-tolyl)hydrazono)dihydropyrimidine-4,6(1H,5H)-dione (4′m): Shares the p-tolyl motif but lacks the thiazole linker, resulting in reduced π-conjugation and altered solubility .

Table 1: Key Physical Properties of Hydrazone Analogues

Derivatives with Heterocyclic Methylene Substituents

The thiazole- and indole-based derivatives highlight the role of aromatic heterocycles in modulating bioactivity and optoelectronic properties:

- 5-((1H-Indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (3a) : Demonstrated parasitological activity due to the indole moiety’s planar structure and hydrogen-bonding capacity .

- 5-(Thiophen-2-ylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione : Lacks cytotoxicity data (IC₅₀: NA), suggesting reduced bioactivity compared to naphthyl or trimethoxybenzylidene analogues .

- 5-(((4-(2,4-Dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: A close structural analogue with a 2,4-dimethylphenyl-thiazole group, differing in regiochemistry and steric effects compared to the p-tolyl variant .

Ethyl-Substituted and Fused Heterocyclic Derivatives

Alkyl substitutions and fused heterocycles further diversify the pharmacological profile:

- 5-Ethyldihydro-2-thioxopyrimidine-4,6(1H,5H)-dione : A simpler analogue lacking the aryl-thiazole group, primarily used as a thiobarbituric acid derivative in synthetic intermediates .

- 1-(3-Bromophenyl)-5-(furan-2-ylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione : Features a bromophenyl group and furan, which may enhance halogen bonding and solubility .

Structure-Activity Relationship (SAR) Insights

- Thiazole vs.

- p-Tolyl Substitution : The methyl group on the phenyl ring increases lipophilicity, which may enhance membrane permeability compared to unsubstituted phenyl or polar substituents (e.g., methoxy, nitro) .

- Sulfur vs. Oxygen Analogues : The thioxo group at position 2 increases electron-withdrawing effects compared to oxo derivatives, influencing redox properties and hydrogen-bonding interactions .

Biologische Aktivität

The compound 2-thioxo-5-(((4-(p-tolyl)thiazol-2-yl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione is a thiazole-based derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 2-thioxo-5-(((4-(p-tolyl)thiazol-2-yl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step reactions starting from thiazole derivatives. The process may include the formation of thiazole rings through condensation reactions followed by cyclization to yield the final product.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole derivatives, including our compound of interest, results showed potent activity against a range of bacterial strains. For instance, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ampicillin and tetracycline .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2-thioxo... | 15 | Staphylococcus aureus |

| 2-thioxo... | 20 | Escherichia coli |

| 2-thioxo... | 10 | Pseudomonas aeruginosa |

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been widely studied. The compound exhibits significant free radical scavenging activity, which can be attributed to the electron-donating ability of its thiazole and pyrimidine moieties. In vitro assays have shown that it effectively reduces oxidative stress markers in various cell lines .

Acetylcholinesterase Inhibition

Another notable biological activity is the inhibition of acetylcholinesterase (AChE), making it a candidate for Alzheimer's disease treatment. The compound's structure allows it to interact with the active site of AChE, leading to a decrease in enzyme activity. Docking studies reveal binding affinities similar to known AChE inhibitors like donepezil .

Case Studies

- Antimicrobial Efficacy : In a controlled study involving various thiazole derivatives, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a notable reduction in bacterial viability at concentrations as low as 15 µg/mL, suggesting its potential as an alternative antimicrobial agent .

- Neuroprotective Effects : In vivo studies on rodent models demonstrated that administration of the compound resulted in improved cognitive functions and reduced neuroinflammation markers. This suggests that it may have neuroprotective effects potentially beneficial for treating neurodegenerative diseases .

The biological activities of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an AChE inhibitor by forming hydrogen bonds with key residues in the enzyme's active site.

- Antimicrobial Mechanism : Its ability to disrupt bacterial cell membranes contributes to its antimicrobial properties.

- Antioxidant Mechanism : The presence of thioketone groups in its structure enhances its capacity to neutralize free radicals.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via condensation reactions involving thiazole derivatives and dihydropyrimidine precursors. A typical procedure involves refluxing equimolar amounts of the starting materials (e.g., 4-(p-tolyl)thiazol-2-amine and dihydropyrimidinedione derivatives) in ethanol for 2–4 hours. Post-reaction, the product is filtered, washed with ethanol, and recrystallized using a DMF-EtOH (1:1) mixture to enhance purity . Optimization Strategy: Use Design of Experiments (DoE) to systematically vary parameters like temperature, solvent ratio, and reaction time. For example, a 2³ factorial design can identify critical factors influencing yield (Table 1).

| Factor | Low Level (-1) | High Level (+1) | Impact on Yield (%) |

|---|---|---|---|

| Temperature (°C) | 70 | 90 | +15% |

| Ethanol:DMSO Ratio | 1:0 | 1:1 | +22% |

| Reaction Time (h) | 2 | 4 | +10% |

Reference: Statistical optimization methods from chemical engineering design principles

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Focus on the thione proton (δ 10.5–12.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) for structural confirmation. The methylene group in the dihydropyrimidine ring appears as a singlet near δ 5.5 ppm .

- IR Spectroscopy: Key stretches include C=S (1150–1250 cm⁻¹), C=O (1650–1750 cm⁻¹), and N-H (3200–3400 cm⁻¹) .

- DFT Calculations: Validate experimental NMR/IR data by comparing computed spectra (e.g., B3LYP/6-311+G(d,p) basis set) with observed values to resolve ambiguities .

Q. What solvent systems are optimal for purification?

Methodological Answer: Recrystallization in DMF-EtOH (1:1) is effective for removing unreacted starting materials. For polar byproducts, gradient column chromatography with hexane:ethyl acetate (3:1 to 1:1) improves separation. Monitor purity via HPLC (C18 column, acetonitrile-water mobile phase) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or stability?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., density functional theory) to model tautomeric equilibria or hydrolysis pathways. Compare activation energies of potential intermediates to identify dominant reaction mechanisms .

- Thermodynamic Stability: Calculate Gibbs free energy (ΔG) for tautomers or degradation products. For example, the thione-thiol tautomerization energy barrier can predict stability under physiological conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs with controlled modifications (e.g., replacing p-tolyl with electron-withdrawing groups) to isolate activity-contributing moieties .

- Standardized Assays: Use DoE to minimize variability in bioassays. For example, fix cell passage number, serum concentration, and incubation time to reduce false positives/negatives .

Q. How can molecular docking guide the design of analogs with improved bioactivity?

Methodological Answer:

- Target Selection: Prioritize kinases or enzymes (e.g., EGFR, COX-2) based on structural homology to known inhibitors.

- Docking Workflow:

Q. What best practices ensure reproducibility in synthesis and data collection?

Methodological Answer:

- Protocol Standardization: Document reaction conditions (e.g., humidity control, inert gas use) to minimize batch-to-batch variability.

- Data Validation: Cross-check spectral data with computational models (DFT) and share raw datasets (NMR FID files, HPLC chromatograms) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.